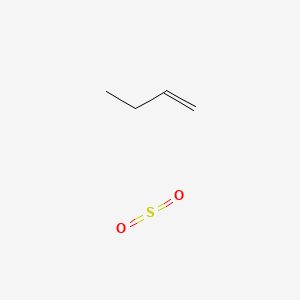
But-1-ene;sulfur dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-1-ene: is an organic compound with the formula CH₃CH₂CH=CH₂. It is a colorless gas that is classified as a linear alpha-olefin (terminal alkene). Sulfur dioxide (SO₂) is a colorless gas with a pungent odor, commonly known for its role as an air pollutant. When combined, But-1-ene; sulfur dioxide forms a compound that has unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dehydration of Alcohols: One common method to synthesize but-1-ene is through the dehydration of butanol. This process involves heating butanol with an acid catalyst such as concentrated sulfuric acid or phosphoric acid at high temperatures (around 170°C).
Ethylene Dimerization: But-1-ene can also be produced by the dimerization of ethylene.
Industrial Production Methods
Separation from Crude C4 Refinery Streams: But-1-ene is often separated from crude C4 refinery streams, which contain a mixture of butenes.
Ethylene Dimerization: As mentioned earlier, ethylene dimerization is also used in industrial settings to produce but-1-ene.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: But-1-ene can undergo oxidation reactions.
Polymerization: But-1-ene can be polymerized to form polybutylene, which is used in various applications such as piping for domestic plumbing.
Addition Reactions: But-1-ene can undergo addition reactions with halogens, hydrogen halides, and other reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium manganate (VII) is commonly used as an oxidizing agent in the oxidation of but-1-ene.
Major Products Formed
Ethane-1,2-diol: Formed from the oxidation of but-1-ene.
Polybutylene: Formed from the polymerization of but-1-ene.
Dibromo Compounds: Formed from the addition of bromine to but-1-ene.
Wissenschaftliche Forschungsanwendungen
But-1-ene; sulfur dioxide: has various applications in scientific research:
Chemistry: But-1-ene is used as a precursor in the synthesis of various organic compounds.
Medicine: Sulfur dioxide has potential therapeutic applications due to its antioxidant properties.
Industry: But-1-ene is used in the production of polymers such as polybutylene and as a comonomer in the production of polyethylene.
Wirkmechanismus
The mechanism of action of But-1-ene; sulfur dioxide involves various molecular targets and pathways:
Oxidation Reactions: But-1-ene undergoes oxidation reactions, where the double bond is attacked by oxidizing agents, leading to the formation of diols and other oxidation products.
Polymerization: The polymerization of but-1-ene involves the formation of long-chain polymers through the reaction of multiple but-1-ene molecules.
Signaling Pathways: Sulfur dioxide acts as a signaling molecule in plants, modulating gene expression and physiological processes.
Vergleich Mit ähnlichen Verbindungen
But-1-ene: can be compared with other alkenes such as but-2-ene and ethylene:
But-2-ene: But-2-ene is an isomer of but-1-ene with the double bond located between the second and third carbon atoms.
Ethylene: Ethylene is a simpler alkene with the formula C₂H₄.
Sulfur dioxide: can be compared with other sulfur-containing compounds such as hydrogen sulfide and sulfur trioxide:
Eigenschaften
CAS-Nummer |
25104-10-3 |
|---|---|
Molekularformel |
C4H8O2S |
Molekulargewicht |
120.17 g/mol |
IUPAC-Name |
but-1-ene;sulfur dioxide |
InChI |
InChI=1S/C4H8.O2S/c1-3-4-2;1-3-2/h3H,1,4H2,2H3; |
InChI-Schlüssel |
RXVGUIHFMXZSJC-UHFFFAOYSA-N |
SMILES |
CCC=C.O=S=O |
Kanonische SMILES |
CCC=C.O=S=O |
Synonyme |
polybutene-1 sulfone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





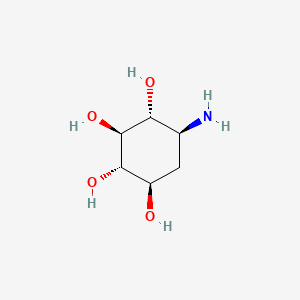

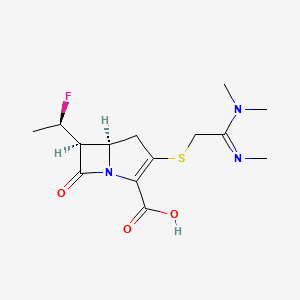

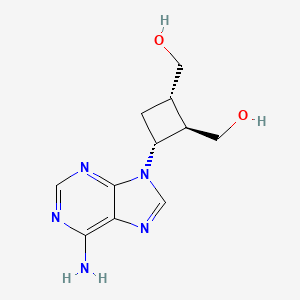
![(4R,5S,6S,7R)-1-[(3-amino-1H-indazol-5-yl)methyl]-3,4,7-tribenzyl-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B1216315.png)
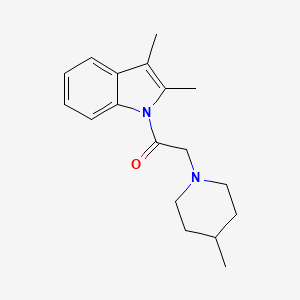
![4-Ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1216317.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B1216318.png)
![N-[(2,3-dimethoxyphenyl)methyl]-4-(4-methyl-1-piperidinyl)aniline](/img/structure/B1216321.png)

